molecular formula C14H28O5Si B14645518 3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione CAS No. 55289-49-1

3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione

Cat. No.: B14645518
CAS No.: 55289-49-1
M. Wt: 304.45 g/mol
InChI Key: HASQGEBWKCWWLL-UHFFFAOYSA-N
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Description

3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is an organosilicon compound that combines the properties of both silicon and organic molecules. It is characterized by the presence of a triethoxysilyl group attached to a propyl chain, which is further connected to a pentane-2,4-dione moiety. This unique structure imparts the compound with versatile chemical reactivity and makes it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is synthesized from 3-allylpentane-2,4-dione and triethoxysilane in the presence of Speier’s catalyst. The reaction primarily involves the silylation of the terminal carbon atom of the allyl group . The general reaction scheme is as follows:

CH2=CH-CH2C[C(O)CH3]2+(EtO)3SiHSpeier’s catalyst(EtO)3SiCH2CH2CH2C[C(O)CH3]2\text{CH}_2=\text{CH-CH}_2-\text{C}[-\text{C(O)CH}_3]_2 + (\text{EtO})_3\text{SiH} \xrightarrow{\text{Speier's catalyst}} (\text{EtO})_3\text{SiCH}_2\text{CH}_2\text{CH}_2\text{C}[-\text{C(O)CH}_3]_2 CH2​=CH-CH2​−C[−C(O)CH3​]2​+(EtO)3​SiHSpeier’s catalyst​(EtO)3​SiCH2​CH2​CH2​C[−C(O)CH3​]2​

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Water or moisture in the presence of an acid or base catalyst.

    Condensation: Catalyzed by acids or bases, often under controlled humidity.

    Metal Coordination: Metal isopropoxides are commonly used to form metal complexes.

Major Products Formed

Scientific Research Applications

3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione involves its ability to undergo hydrolysis and condensation, forming siloxane bonds. This process is facilitated by the presence of the triethoxysilyl group, which reacts with water to form silanol groups. These silanol groups then condense to form siloxane bonds, creating a network structure. Additionally, the compound can coordinate with metal ions, forming stable complexes that exhibit unique luminescent properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(Triethoxysilyl)propyl]pentane-2,4-dione is unique due to its combination of a β-diketone structure with a triethoxysilyl group. This dual functionality allows it to participate in both organic and inorganic reactions, making it highly versatile for applications in material science and coordination chemistry .

Properties

CAS No.

55289-49-1

Molecular Formula

C14H28O5Si

Molecular Weight

304.45 g/mol

IUPAC Name

3-(3-triethoxysilylpropyl)pentane-2,4-dione

InChI

InChI=1S/C14H28O5Si/c1-6-17-20(18-7-2,19-8-3)11-9-10-14(12(4)15)13(5)16/h14H,6-11H2,1-5H3

InChI Key

HASQGEBWKCWWLL-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](CCCC(C(=O)C)C(=O)C)(OCC)OCC

Origin of Product

United States

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